Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-
Description
Chemical Identity: The compound N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide (CAS: 1026785-12-5, 1026995-71-0) is a chiral benzenesulfonamide derivative featuring a pentafluorinated aromatic ring and a (1R,2R)-configured diphenylethylamine backbone. Its molecular formula is C₂₀H₁₆F₅N₂O₂S, with a molecular weight of 452.42 g/mol .
Applications:
This compound is primarily utilized as a ligand in asymmetric catalysis, particularly in ruthenium complexes for ketone hydrogenation (e.g., RuCl(R,R)-FsDPEN) . The pentafluoro substitution enhances electron-withdrawing effects, improving catalytic activity and enantioselectivity .
Properties
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFFQNROWDDLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F5N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
Mechanistic Insights :
- Nucleophilic Attack : The primary amine in the (1R,2R)-diamine attacks the electrophilic sulfur in C₆F₅SO₂Cl, displacing chloride.
- Role of Base : TEA neutralizes HCl byproduct, preventing side reactions.
Example Procedure :
- Charge a flask with (1R,2R)-diamine (1 eq), C₆F₅SO₂Cl (1.1 eq), and TEA (1.2 eq) in CH₂Cl₂.
- Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.
- Quench the reaction with aqueous NaHCO₃, extract with dichloromethane, and dry over MgSO₄.
- Purify by column chromatography (SiO₂, 5% EtOAc/hexanes).
Reaction Optimization and Conditions
Solvent Selection
CH₂Cl₂ is preferred due to its low polarity, which stabilizes the transition state and minimizes side reactions. Polar aprotic solvents (e.g., THF) may reduce yields by increasing competing hydrolysis of C₆F₅SO₂Cl.
Temperature and Time
Low temperatures (0°C) prevent decomposition of C₆F₅SO₂Cl, which is prone to hydrolysis in aqueous media. Prolonged reaction times (4 hours) ensure complete conversion, as seen in trifluoromethyl analogs.
Purification and Characterization
Chromatographic Purification
Analytical Techniques
Comparative Analysis of Reaction Conditions
| Parameter | Protocol A (Source) | Protocol B (Source) |
|---|---|---|
| Substrate | (1R,2R)-Diamine | p-Trifluoromethyl analog |
| Sulfonyl Chloride | Benzenesulfonyl | p-Trifluoromethyl |
| Yield | 70% | 82% |
| Time | 2 hours | 4 hours |
Trend : Prolonged reaction times improve yields for sterically hindered substrates (e.g., trifluoromethyl groups).
Challenges and Considerations
Stereochemical Control
- Racemization Risk : Avoid prolonged heating or basic conditions during purification.
- Chiral Resolution : Repetitive crystallization may be required to achieve >99% enantiomeric excess.
Industrial-Scale Adaptations
- Continuous Flow Synthesis : Reduces reaction times and improves safety for large-scale production.
- Catalytic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) could replace traditional salt resolution.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide, also known as N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide, is a complex organic compound that has applications in chemistry and pharmacology. The presence of five fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity, making it valuable for applications requiring high reactivity and specificity.
Synthesis and Preparation
The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide involves several key steps:
- Formation of the Chiral Amino-Diphenylethyl Intermediate: This involves reducing a corresponding ketone or imine precursor using chiral catalysts or reagents to ensure the desired stereochemistry.
- Introduction of the Pentafluorobenzene Sulfonamide Group: This is achieved through nucleophilic substitution reactions where the amino group of the intermediate reacts with a pentafluorobenzene sulfonyl chloride under basic conditions.
Industrial production methods may optimize these synthetic routes, focusing on scalability, yield, and cost-effectiveness, potentially using techniques like continuous flow chemistry and robust chiral catalysts.
Mechanism of Action and Biological Effects
The compound interacts with specific molecular targets, binding to enzymes or receptors, which alters their activity and leads to various biological effects. The chiral center and the pentafluorobenzene sulfonamide group enhance its binding affinity and specificity.
Related compounds
Other related Benzenesulfonamide compounds include:
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Group
Key Findings :
- Electron-Withdrawing Effects : The pentafluoro derivative exhibits stronger electron-withdrawing properties than methyl or trifluoromethyl analogs, stabilizing metal-ligand interactions in catalytic systems .
- Steric Impact : Bis(trifluoromethyl) analogs (e.g., 1020665-67-1) introduce significant steric bulk, reducing substrate accessibility in catalysis compared to the pentafluoro variant .
Modifications to the Amine Backbone
Key Findings :
- Hybrid Ligands : Compounds like 1416334-72-9 combine sulfonamide and thiourea moieties, enabling dual hydrogen-bonding interactions in catalysis .
- Phosphine Integration : Phosphine-modified analogs (e.g., from ) show divergent reactivity in allylic alkylation but lack the thermal stability of pentafluoro-sulfonamides .
Biological Activity
Benzenesulfonamide derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro- (CAS: 603996-85-6) is a notable member of this class. This article delves into its biological activity, particularly focusing on cardiovascular effects and molecular interactions.
- Molecular Formula : C20H20N2O2S
- Molecular Weight : 352.45 g/mol
- Purity : 97%
- IUPAC Name : N-((1R,2R)-2-amino-1,2-diphenylethyl)benzenesulfonamide
Cardiovascular Effects
Recent studies have highlighted the impact of benzenesulfonamide derivatives on cardiovascular parameters. A significant study utilized an isolated rat heart model to evaluate the effects on perfusion pressure and coronary resistance. The findings indicated that certain derivatives could significantly alter these cardiovascular metrics.
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 |
The study revealed that 4-(2-amino-ethyl)-benzenesulfonamide notably decreased perfusion pressure and coronary resistance compared to other compounds tested. This suggests a potential therapeutic role for this derivative in managing cardiovascular conditions.
Molecular Interactions
Theoretical docking studies have been conducted to understand the interaction of these compounds with calcium channels. For instance, the interaction of 4-(2-aminoethyl)benzenesulfonamide with calcium channel proteins was analyzed using computational tools. The results indicated that this compound could form complexes with amino acid residues critical to calcium channel function, potentially leading to decreased vascular resistance and altered perfusion pressure.
Case Studies
A comprehensive review of literature reveals various case studies focusing on the biological activity of benzenesulfonamide derivatives:
- Cardiovascular System Impact : Research indicates that sulfonamide derivatives can influence cardiovascular dynamics by modulating perfusion pressure and coronary resistance .
- Calcium Channel Inhibition : Certain derivatives have been shown to inhibit calcium channels effectively, suggesting a mechanism by which they exert their cardiovascular effects .
- Comparative Efficacy : Studies comparing the efficacy of different sulfonamide derivatives have consistently shown that modifications in chemical structure can lead to significant differences in biological activity .
Q & A
What synthetic strategies are effective for preparing enantiopure N-[(1R,2R)-2-amino-1,2-diphenylethyl]benzenesulfonamide derivatives with perfluoroaryl substituents?
Level : Advanced
Methodological Answer :
The synthesis of enantiopure derivatives requires precise stereochemical control. A validated approach involves:
- Chiral Auxiliary Use : Employ (1R,2R)-1,2-diphenylethylenediamine as a chiral scaffold. Sulfonylation with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) ensures retention of stereochemistry .
- Catalytic Asymmetric Methods : Copper-catalyzed C–H amination (see ) can introduce sulfonamide groups while preserving stereochemistry. Use pentafluorophenylsulfonyl chloride in the presence of [RuCl(p-cymene)] complexes for regioselective functionalization .
- Purification : Chiral HPLC or recrystallization in ethanol/water mixtures (80:20) resolves enantiomers. Purity >99% e.e. is achievable, as demonstrated in structurally similar compounds .
How can conflicting NMR data for pentafluorophenyl-sulfonamide derivatives be resolved during structural elucidation?
Level : Advanced
Methodological Answer :
Fluorine-rich sulfonamides often exhibit complex splitting patterns due to - coupling. To resolve contradictions:
- Multi-Nuclear NMR : Acquire NMR spectra to identify coupling between fluorine atoms and adjacent protons. For example, the para-fluorine in pentafluorophenyl groups shows distinct coupling (~8 Hz) .
- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., B3LYP/6-31G*) to validate proposed conformers .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, particularly for stereochemical assignments of the (1R,2R)-ethylenediamine backbone .
What catalytic applications exist for Ru(II) complexes incorporating this sulfonamide ligand?
Level : Advanced
Methodological Answer :
The sulfonamide ligand acts as a chiral inducer in asymmetric catalysis:
- Transfer Hydrogenation : Ru(II) complexes (e.g., [RuCl(p-cymene)(TsDPEN)]) catalyze ketone reductions with high enantioselectivity (>90% e.e.) under mild conditions (HCOOH/EtN, 40°C) .
- C–H Activation : The pentafluorophenyl group enhances electron-deficient metal centers, enabling directed C–H functionalization in aryl substrates. For example, ortho-sulfonamidation of benzamides proceeds with 85% yield using [Ru(OAc)] .
- Mechanistic Insight : Kinetic isotope effect (KIE) studies (e.g., / = 2.1) confirm rate-determining C–H cleavage steps in catalytic cycles .
How does the pentafluoro substitution pattern influence sulfonamide reactivity in nucleophilic environments?
Level : Intermediate
Methodological Answer :
The electron-withdrawing nature of pentafluorophenyl groups alters reactivity:
- Enhanced Electrophilicity : Sulfonyl groups become more susceptible to nucleophilic attack (e.g., by amines or thiols) due to decreased electron density. Reactivity is quantified via Hammett σ values (σ = +0.78 for CF vs. +0.66 for CH) .
- Stability in Basic Media : Pentafluorophenylsulfonamides resist hydrolysis under mild basic conditions (pH 9–11) compared to non-fluorinated analogs, as shown in decomposition studies of similar compounds .
- Solubility : Fluorine substitution increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF or THF) for reactions .
What analytical techniques are critical for characterizing decomposition products of this compound under oxidative conditions?
Level : Advanced
Methodological Answer :
Oxidative degradation pathways can be mapped via:
- LC-HRMS : Monitor molecular ion clusters (e.g., [M+H] at m/z 528.1) and fragment ions (e.g., loss of SO at Δm/z = 64). Compare with libraries for perfluorinated sulfonic acids .
- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies volatile decomposition products (e.g., HF or SO evolution above 250°C) .
- EPR Spectroscopy : Detect radical intermediates (e.g., sulfonyl radicals) during photolytic degradation .
How can structure-activity relationships (SAR) be studied for sulfonamide derivatives targeting enzyme inhibition?
Level : Advanced
Methodological Answer :
SAR studies require systematic variation of substituents:
- Fluorine Scanning : Replace individual fluorine atoms in the pentafluorophenyl group with H, Cl, or CH to assess electronic effects on binding affinity (e.g., IC shifts in carbonic anhydrase assays) .
- Docking Simulations : Use AutoDock Vina to model interactions between the sulfonamide and enzyme active sites (e.g., COX-2 or MMP-9). The pentafluoro group shows enhanced van der Waals interactions in hydrophobic pockets .
- Kinetic Assays : Measure values under varying pH to probe ionization states of the sulfonamide NH group, critical for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
